molecular formula C18H25N3O B025868 Enazadrem CAS No. 107361-33-1

Enazadrem

Cat. No.: B025868
CAS No.: 107361-33-1
M. Wt: 299.4 g/mol
InChI Key: NRGYTONERIQIBW-UHFFFAOYSA-N
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Description

ENAZADREM is a chemical compound known for its role as a 5-lipoxygenase inhibitor with anti-inflammatory properties . It has been studied for its potential therapeutic applications in various diseases, particularly those involving inflammation.

Preparation Methods

The synthesis of ENAZADREM involves several steps, typically starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The specific synthetic routes and reaction conditions are proprietary and often involve the use of specialized reagents and catalysts . Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

ENAZADREM undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.

    Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its biological activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ENAZADREM has been extensively studied for its scientific research applications, including:

Mechanism of Action

ENAZADREM exerts its effects by inhibiting the enzyme 5-lipoxygenase, which plays a crucial role in the biosynthesis of leukotrienes, potent mediators of inflammation . By blocking this pathway, this compound reduces the production of inflammatory mediators, thereby exerting its anti-inflammatory effects. The molecular targets and pathways involved include the inhibition of leukotriene synthesis and modulation of related signaling pathways.

Comparison with Similar Compounds

ENAZADREM is unique among 5-lipoxygenase inhibitors due to its specific structure and activity profile. Similar compounds include:

    Zileuton: Another 5-lipoxygenase inhibitor used in the treatment of asthma.

    MK-886: An inhibitor of 5-lipoxygenase-activating protein (FLAP), which indirectly inhibits leukotriene synthesis.

    AA-861: A selective 5-lipoxygenase inhibitor with anti-inflammatory properties.

This compound stands out due to its specific binding affinity and inhibitory potency, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

Enazadrem, a compound identified as a potent 5-lipoxygenase inhibitor, has garnered significant attention for its biological activity, particularly in the context of inflammation and immune response modulation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and potential therapeutic applications.

Overview of this compound

  • Chemical Identity : this compound is recognized by its CAS number 107361-33-1.
  • Classification : It is classified as a pyrimidine derivative and primarily functions as an anti-inflammatory agent.

This compound exerts its biological effects primarily through the inhibition of the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are inflammatory mediators involved in various pathophysiological processes, including asthma and other allergic reactions. By inhibiting 5-LOX, this compound reduces the production of these mediators, leading to decreased inflammation and immune response.

Anti-inflammatory Activity

Research has demonstrated that this compound effectively reduces inflammation in various models:

  • In vitro Studies : In human peripheral blood mononuclear cells (PBMCs), this compound significantly decreased leukotriene synthesis upon stimulation with inflammatory agents.
  • In vivo Studies : Animal models of inflammation, such as carrageenan-induced paw edema in rats, showed marked reductions in swelling when treated with this compound compared to control groups.

Immunomodulatory Effects

This compound has also been investigated for its immunomodulatory properties:

  • Cytokine Production : Studies indicate that this compound can modulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, further supporting its role in managing inflammatory conditions.

Psoriasis Management

A notable case study involved patients with moderate to severe psoriasis treated with this compound. Results indicated a significant reduction in Psoriasis Area Severity Index (PASI) scores after 12 weeks of treatment, suggesting potential efficacy in dermatological applications.

Asthma and Allergic Conditions

Clinical trials have explored the use of this compound in asthma management. Patients receiving this compound exhibited improved lung function and reduced frequency of asthma exacerbations compared to those on placebo therapy.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized by:

ParameterValue
Half-life (t1/2)26.2 ± 0.9 hours
Clearance (CL)1.5 ± 0.3 L/h/kg
Oral Bioavailability (F)40.7%

These parameters indicate that this compound has favorable pharmacokinetic properties for therapeutic use.

Future Directions

The ongoing research into this compound aims to further elucidate its mechanisms and expand its applications beyond inflammatory diseases. Potential areas for future studies include:

  • Cancer Therapy : Investigating the role of this compound in tumor microenvironment modulation.
  • Chronic Inflammatory Diseases : Exploring long-term efficacy and safety in conditions such as rheumatoid arthritis.

Properties

IUPAC Name

4,6-dimethyl-2-(6-phenylhexylamino)pyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-14-17(22)15(2)21-18(20-14)19-13-9-4-3-6-10-16-11-7-5-8-12-16/h5,7-8,11-12,22H,3-4,6,9-10,13H2,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGYTONERIQIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NCCCCCCC2=CC=CC=C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10148028
Record name Enazadrem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107361-33-1
Record name Enazadrem [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107361331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enazadrem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENAZADREM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDV807GKAD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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